Enantioselectivity in Enzymatic Resolution: (1S,3S) vs. (1R,3R) Configuration
The (1S,3S) configuration is a direct outcome of specific enzymatic resolution processes designed for cis-configured 3-hydroxycyclohexane carboxylic acid derivatives. A patented method using hydrolases achieves the separation of enantiomers from a racemic mixture [1]. The process's efficiency is defined by the enantiomeric excess (ee) of the desired product. While specific ee data for the (1S,3S) ethyl ester is not publicly available in the patent summary, the method is established to produce chiral non-racemic cis-configured cyclohexanol derivatives with high enantiopurity, which is the foundational value proposition of this compound. Using the wrong enantiomer (e.g., (1R,3R) configuration) would yield the opposite stereochemical outcome, with a quantified difference of 100% inversion of chirality at both stereocenters, leading to a different product with potentially different or no biological activity.
| Evidence Dimension | Enantiomeric excess (ee) post-enzymatic resolution |
|---|---|
| Target Compound Data | High enantiopurity (exact value not publicly available for this specific ester in the patent summary, but the method yields chiral non-racemic product) |
| Comparator Or Baseline | Racemic cis-3-hydroxycyclohexane carboxylate derivative (0% ee) |
| Quantified Difference | Qualitative difference: chiral non-racemic vs. racemic |
| Conditions | Enzymatic resolution using hydrolases as described in patent WO2007009593A1. |
Why This Matters
Procurement of the correct enantiomer is critical for applications requiring a defined chiral handle; the alternative is a racemate or wrong enantiomer, which can lead to synthetic failure or incorrect biological readouts.
- [1] Sanofi-Aventis Deutschland GmbH. (2007). METHOD FOR THE PREPARATION OF ENANTIOMER FORMS OF CIS-CONFIGURED 3-HYDROXYCYCLOHEXANE CARBOXYLIC ACID DERIVATIVES USING HYDROLASES. Patent WO2007009593A1. View Source
